BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for (R)-
Monlunabant in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: (R)-Monlunabant

Cat. No.: B12371717

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Monlunabant, also known as INV-202, is an investigational small molecule that acts as a
peripherally selective cannabinoid receptor 1 (CB1) inverse agonist. It has been evaluated in
clinical trials for its potential therapeutic effects in metabolic disorders, including obesity and
diabetic kidney disease. As an inverse agonist, (R)-Monlunabant binds to the CB1 receptor
and promotes an inactive conformational state, thereby reducing the receptor's constitutive
activity. This mechanism is being explored for its potential to modulate appetite, energy
metabolism, and other physiological processes regulated by the endocannabinoid system.

These application notes provide a summary of the available data on the dosage and
administration of (R)-Monlunabant in recent clinical trials, along with detailed experimental
protocols based on publicly available information.

Data Presentation: Summary of Clinical Trial Dosage
and Efficacy

The following tables summarize the key quantitative data from Phase 2a clinical trials of (R)-
Monlunabant.
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Table 1: (R)-Monlunabant Phase 2a Clinical Trial in

Obesity (NCT02391834)[1][2][3][4][5][6]

10 mg (R)- 20 mg (R)- 50 mg (R)-
Parameter Placebo
Monlunabant Monlunabant Monlunabant
Number of
61 61 61 60

Participants

Dosage and Once daily oral Once daily oral Once daily oral Once daily oral
Administration tablet tablet tablet tablet
Treatment
, 16 weeks 16 weeks 16 weeks 16 weeks
Duration
Mean Baseline
] ~110.1 kg ~110.1 kg ~110.1 kg ~110.1 kg
Body Weight
) Limited Limited
Mean Weight . ) . )
additional weight  additional weight
Loss from 0.7 kg 7.1 kg
) loss comparedto  loss compared to
Baseline

10 mg

10 mg

Adverse Events

Mild to moderate
gastrointestinal
and
neuropsychiatric
(anxiety,
irritability, sleep
disturbances)
events; dose-
dependent

increase

More frequent
mild to moderate
gastrointestinal
and
neuropsychiatric
events than 10

mg

Most frequent
mild to moderate
gastrointestinal
and
neuropsychiatric

events

Table 2: (R)-Monlunabant Phase 2a Clinical Trial in

Diabetic Kidney Disease (NCT05514548)[7][8][9][10][11]
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10 mg (R)- 25 mg (R)-
Parameter Placebo
Monlunabant Monlunabant
Number of
Approx. 85 Approx. 85 Approx. 84

Participants

Dosage and

Administration

Once daily oral tablet

Once daily oral tablet

Once daily oral tablet

Treatment Duration

16 weeks

16 weeks

16 weeks

Primary Endpoint

Change in Urine
Albumin-to-Creatinine
Ratio (UACR)

Did not meet primary

endpoint

Did not meet primary

endpoint

Adverse Events

More frequent mild to
moderate
neuropsychiatric side
effects than placebo.
Most common
adverse events were

gastrointestinal.

More frequent mild to
moderate
neuropsychiatric side
effects than placebo.
Most common
adverse events were

gastrointestinal.

Experimental Protocols

The following are generalized experimental protocols for the Phase 2a clinical trials of (R)-
Monlunabant based on available information. These protocols are intended for informational
purposes and are not a substitute for the official, detailed study protocols.

Protocol 1: Phase 2a Study in Obesity (NCT05891834)[1]
[2][3][4][5][6]

1. Study Design:
o A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.
2. Participant Population:

o Adults with obesity and metabolic syndrome.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b12371717?utm_src=pdf-body
https://www.benchchem.com/product/b12371717?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

. Intervention:

Participants were randomized in a 1:1:1:1 ratio to receive one of the following treatments for
16 weeks:

o

(R)-Monlunabant 10 mg, oral, once daily.

[¢]

(R)-Monlunabant 20 mg, oral, once daily.

o

(R)-Monlunabant 50 mg, oral, once daily.

[e]

Placebo, oral, once daily.
. Primary Endpoint:

The primary outcome measure was the mean change in body weight from baseline at week
16.

. Key Assessments:

Screening: Informed consent, medical history, physical examination, vital signs, ECG, and
laboratory tests to determine eligibility.

Baseline: Randomization, dispensing of study medication, and baseline assessments of
body weight, and other relevant metabolic parameters.

Follow-up Visits: Regular visits for safety and efficacy assessments, including monitoring of
adverse events and changes in body weight.

End of Treatment: Final efficacy and safety assessments.
. Statistical Analysis:

The primary efficacy analysis was a comparison of the mean change in body weight from
baseline to week 16 between each (R)-Monlunabant dose group and the placebo group.
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Protocol 2: Phase 2a Study in Diabetic Kidney Disease
(NCT05514548)[7][8]1[9][10][11]

1. Study Design:

o A multicenter, randomized, double-blind, placebo-controlled study.

2. Participant Population:

e 254 adults with diabetic kidney disease.

3. Intervention:

» Participants were randomized to receive one of the following treatments for 16 weeks:
o (R)-Monlunabant 10 mg, oral, once daily.
o (R)-Monlunabant 25 mg, oral, once daily.
o Placebo, oral, once dalily.

4. Primary Endpoint:

e The primary outcome measure was the change in the urine albumin-to-creatinine ratio
(UACR) from baseline.

5. Key Assessments:

e Screening: Informed consent, medical history, physical examination, and laboratory tests
including UACR to confirm eligibility.

e Baseline: Randomization, dispensing of study medication, and baseline measurement of
UACR.

» Follow-up Visits: Regular monitoring for safety, tolerability, and changes in kidney function
parameters.

e End of Treatment: Final assessment of UACR and other safety parameters.
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6. Statistical Analysis:

e The primary efficacy analysis compared the change in UACR from baseline between the (R)-
Monlunabant treatment groups and the placebo group. The trial did not meet its primary
endpoint.

Mandatory Visualizations
Signaling Pathway of (R)-Monlunabant

 To cite this document: BenchChem. [Application Notes and Protocols for (R)-Monlunabant in
Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12371717#r-monlunabant-dosage-and-
administration-in-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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